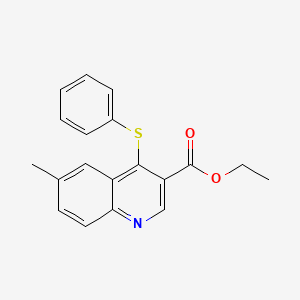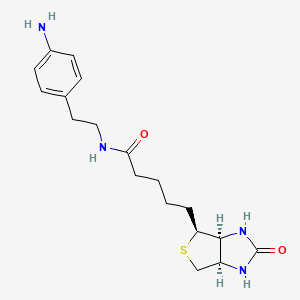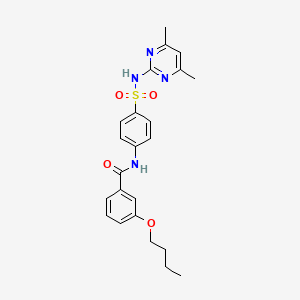![molecular formula C17H14N4O4 B3010746 1-(Benzo[d][1,3]dioxol-5-yl)-3-((3-(furan-3-yl)pyrazin-2-yl)methyl)urea CAS No. 2034312-61-1](/img/structure/B3010746.png)
1-(Benzo[d][1,3]dioxol-5-yl)-3-((3-(furan-3-yl)pyrazin-2-yl)methyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Benzo[d][1,3]dioxol-5-yl)-3-((3-(furan-3-yl)pyrazin-2-yl)methyl)urea is a complex organic compound that features a benzo[d][1,3]dioxole moiety, a furan ring, and a pyrazine ring linked through a urea functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Benzo[d][1,3]dioxol-5-yl)-3-((3-(furan-3-yl)pyrazin-2-yl)methyl)urea typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Benzo[d][1,3]dioxole Moiety: This can be synthesized from catechol and formaldehyde under acidic conditions.
Synthesis of the Furan Ring: Furan can be synthesized from furfural through decarbonylation.
Formation of the Pyrazine Ring: Pyrazine can be synthesized from 2,3-diaminopyridine and glyoxal.
Coupling Reactions: The benzo[d][1,3]dioxole, furan, and pyrazine intermediates are then coupled through a series of reactions involving urea to form the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
Análisis De Reacciones Químicas
Types of Reactions
1-(Benzo[d][1,3]dioxol-5-yl)-3-((3-(furan-3-yl)pyrazin-2-yl)methyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic or electrophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce amines or alcohols.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a biochemical probe or in the study of enzyme interactions.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Could be used in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1-(Benzo[d][1,3]dioxol-5-yl)-3-((3-(furan-3-yl)pyrazin-2-yl)methyl)urea would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or activation of signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
1-(Benzo[d][1,3]dioxol-5-yl)-3-(phenyl)urea: Similar structure but with a phenyl group instead of the furan-pyrazine moiety.
1-(Benzo[d][1,3]dioxol-5-yl)-3-(pyridin-2-yl)urea: Contains a pyridine ring instead of the furan-pyrazine moiety.
Uniqueness
1-(Benzo[d][1,3]dioxol-5-yl)-3-((3-(furan-3-yl)pyrazin-2-yl)methyl)urea is unique due to the presence of both furan and pyrazine rings, which can impart distinct chemical and biological properties compared to other similar compounds.
Propiedades
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-3-[[3-(furan-3-yl)pyrazin-2-yl]methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N4O4/c22-17(21-12-1-2-14-15(7-12)25-10-24-14)20-8-13-16(19-5-4-18-13)11-3-6-23-9-11/h1-7,9H,8,10H2,(H2,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVRKDIUIMYNBJD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)NCC3=NC=CN=C3C4=COC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N'-(3-Chloro-4-fluorophenyl)-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]oxamide](/img/structure/B3010665.png)
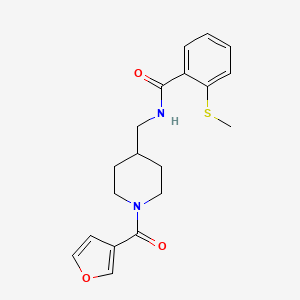
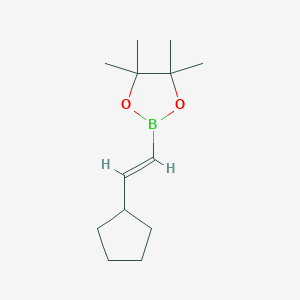
![1-[4-Fluoro-3-(trifluoromethyl)phenyl]-2-phenoxyethanamine;hydrochloride](/img/structure/B3010669.png)
![4-((1H-imidazol-1-yl)methyl)-N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)benzamide](/img/structure/B3010671.png)
![N-(benzo[d][1,3]dioxol-5-yl)-4-ethoxy-2-(p-tolyl)quinoline-6-carboxamide](/img/structure/B3010672.png)

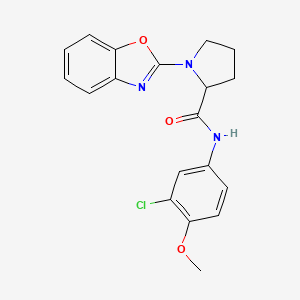
![3-(4-chlorophenyl)-N-(3-imidazo[1,2-a]pyridin-2-ylphenyl)-3-[(2,2,2-trifluoroacetyl)amino]propanamide](/img/structure/B3010677.png)
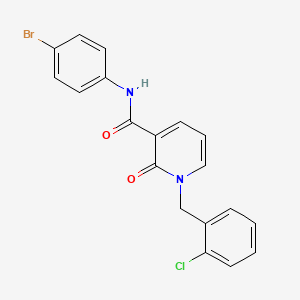
![4-(dimethylsulfamoyl)-N-[2-(furan-3-yl)-2-hydroxyethyl]benzamide](/img/structure/B3010679.png)
